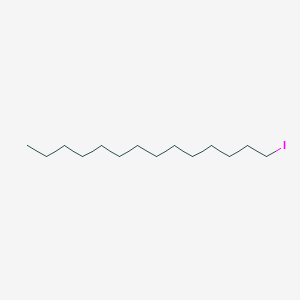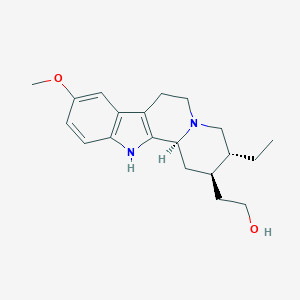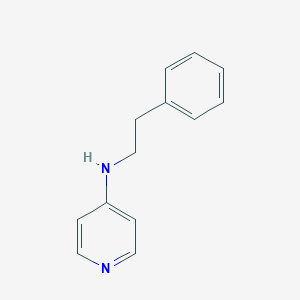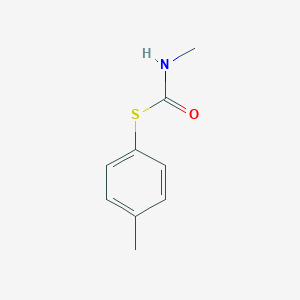
Methylthiocarbamic acid S-(4-methylphenyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylthiocarbamic acid S-(4-methylphenyl) ester, also known as metolachlor, is a widely used herbicide in agriculture. It is a member of the thiocarbamate family of herbicides and is used to control annual grasses and broadleaf weeds in corn, soybeans, cotton, and other crops. The purpose of
Wirkmechanismus
Metolachlor inhibits the biosynthesis of long-chain fatty acids in plants, which leads to the disruption of cell membranes and ultimately, plant death. It is absorbed by the roots and shoots of plants and translocated to the meristematic regions where cell division and growth occur.
Biochemische Und Physiologische Effekte
Metolachlor has been shown to have both acute and chronic effects on non-target organisms. It can cause reduced growth and reproduction in aquatic organisms and can also affect the microbial communities in soil. In humans, exposure to Methylthiocarbamic acid S-(4-methylphenyl) ester can cause skin and eye irritation, respiratory problems, and central nervous system effects.
Vorteile Und Einschränkungen Für Laborexperimente
Metolachlor is a widely used herbicide in agriculture, and its availability and low cost make it an attractive option for laboratory experiments. However, its toxicity and potential impact on the environment should be considered when selecting a herbicide for use in experiments.
Zukünftige Richtungen
There are several areas of research that could be pursued in the future related to Methylthiocarbamic acid S-(4-methylphenyl) ester. These include investigating its impact on soil microbial communities, exploring its potential as a tool for weed management in organic farming systems, and developing new formulations that reduce its impact on non-target organisms.
Conclusion
In conclusion, Methylthiocarbamic acid S-(4-methylphenyl) ester is a widely used herbicide in agriculture that has been extensively studied for its herbicidal properties and its potential impact on the environment. Its mechanism of action involves inhibiting the biosynthesis of long-chain fatty acids in plants, which leads to the disruption of cell membranes and ultimately, plant death. While it has advantages for laboratory experiments, its potential toxicity and environmental impact should be considered when selecting a herbicide for use in experiments. There are several areas of research that could be pursued in the future related to Methylthiocarbamic acid S-(4-methylphenyl) ester, including investigating its impact on soil microbial communities and exploring its potential as a tool for weed management in organic farming systems.
Synthesemethoden
Metolachlor is synthesized by reacting 2-ethyl-N-(2-methoxy-1-methylethyl)-6-methylbenzenesulfonamide with carbon disulfide and sodium hydroxide to form the corresponding thiocarbamate. The thiocarbamate is then reacted with 4-methylphenol and methyl iodide to form the ester.
Wissenschaftliche Forschungsanwendungen
Metolachlor has been extensively studied for its herbicidal properties and its potential impact on the environment. Researchers have investigated its effects on soil microorganisms, aquatic organisms, and non-target plants. Studies have also been conducted to determine the fate and transport of Methylthiocarbamic acid S-(4-methylphenyl) ester in soil and water systems.
Eigenschaften
CAS-Nummer |
16066-90-3 |
|---|---|
Produktname |
Methylthiocarbamic acid S-(4-methylphenyl) ester |
Molekularformel |
C9H11NOS |
Molekulargewicht |
181.26 g/mol |
IUPAC-Name |
S-(4-methylphenyl) N-methylcarbamothioate |
InChI |
InChI=1S/C9H11NOS/c1-7-3-5-8(6-4-7)12-9(11)10-2/h3-6H,1-2H3,(H,10,11) |
InChI-Schlüssel |
QGAUXQOYLNHWDG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC(=O)NC |
Kanonische SMILES |
CC1=CC=C(C=C1)SC(=O)NC |
Andere CAS-Nummern |
16066-90-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



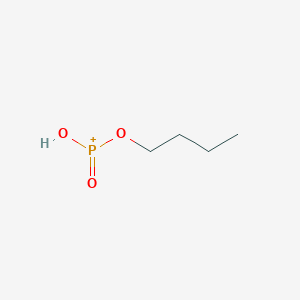
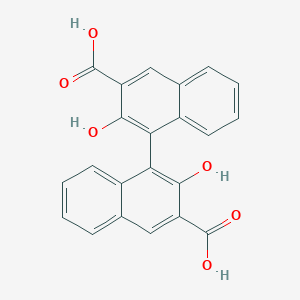
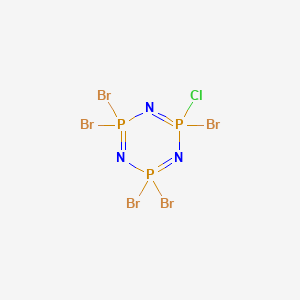
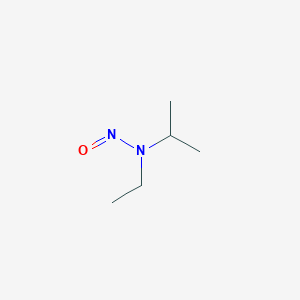

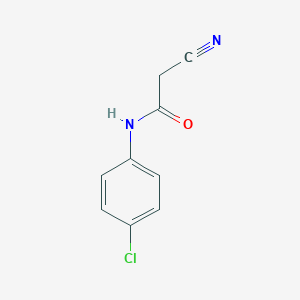
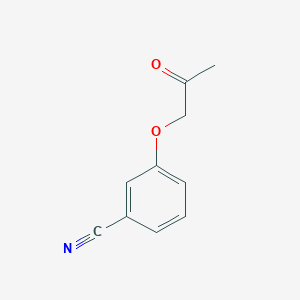
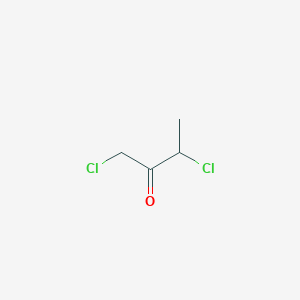
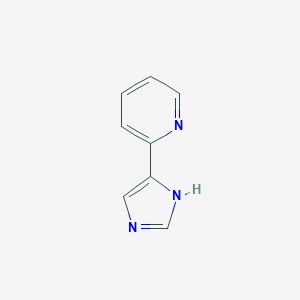

![4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride](/img/structure/B96729.png)
